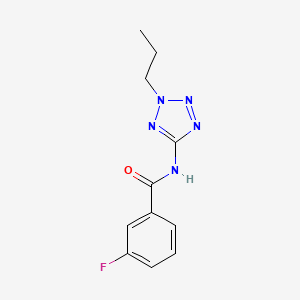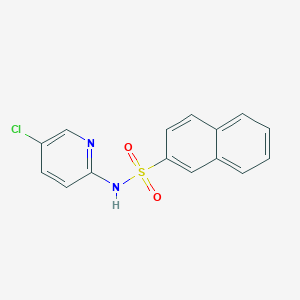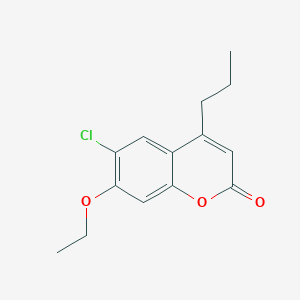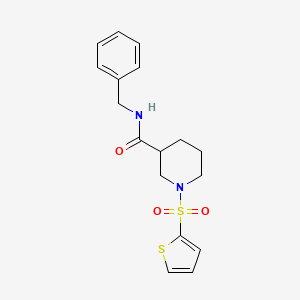
5-(2-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole
Descripción general
Descripción
5-(2-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is also known as PMX or PMX 610 and has been extensively studied for its unique properties.
Aplicaciones Científicas De Investigación
PMX has been extensively studied for its potential applications in various fields of science. It has been found to possess antimicrobial, anticancer, and anti-inflammatory properties. PMX has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, PMX has been investigated for its potential use as an organic semiconductor in electronic devices.
Mecanismo De Acción
The mechanism of action of PMX is not fully understood. However, it has been suggested that PMX exerts its biological effects by interacting with specific cellular targets. For example, PMX has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. PMX has also been shown to inhibit the activity of certain enzymes involved in inflammation, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
PMX has been found to have various biochemical and physiological effects. For example, PMX has been shown to inhibit the growth of bacteria and fungi. PMX has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, PMX has been shown to reduce inflammation by inhibiting the activity of certain enzymes involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PMX has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. PMX is also a fluorescent probe that can be used for the detection of metal ions in biological systems. However, PMX has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. Furthermore, PMX has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well characterized.
Direcciones Futuras
There are several future directions for the study of PMX. One direction is to further investigate its potential applications as an antimicrobial, anticancer, and anti-inflammatory agent. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, future studies should focus on the in vivo toxicity and pharmacokinetics of PMX. Finally, PMX can also be further investigated for its potential use as an organic semiconductor in electronic devices.
Conclusion:
In conclusion, 5-(2-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole is a promising compound that has potential applications in various fields of science. Its unique properties make it an attractive candidate for further study. The synthesis of PMX has been optimized to achieve high yields and purity. PMX has been extensively studied for its potential applications as an antimicrobial, anticancer, and anti-inflammatory agent. Furthermore, PMX has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Future studies should focus on the in vivo toxicity and pharmacokinetics of PMX and its potential use as an organic semiconductor in electronic devices.
Propiedades
IUPAC Name |
5-(2-methoxyphenyl)-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-18-13-10-6-5-9-12(13)15-16-14(17-19-15)11-7-3-2-4-8-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBYMIANMJZFFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxyphenyl)-3-phenyl-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5722483.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methoxyacetamide](/img/structure/B5722488.png)
![N-[4-(propionylamino)phenyl]-1-naphthamide](/img/structure/B5722489.png)
![7-(2-furylmethyl)-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5722497.png)




![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5722532.png)

![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5722553.png)
![methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5722554.png)

